
1-(4-chlorophenyl)-1H-pyrazole
Overview
Description
1-(4-Chlorophenyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a 4-chlorophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenylhydrazine with 1,3-diketones under acidic conditions. The reaction typically proceeds via cyclization to form the pyrazole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Chlorophenyl Group
The 4-chlorophenyl moiety undergoes substitution reactions under both classical and catalytic conditions:
Key reactions:
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Amination: Reacts with primary/secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C, yielding 4-aminophenyl derivatives. Reaction times range from 6–24 hrs depending on steric hindrance .
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Hydroxylation: Achieved via hydrolysis using KOH/EtOH under reflux (12 hrs), converting the chloro group to a hydroxyl group with 75–85% yields .
Table 1: NAS Reaction Parameters
Substituting Agent | Solvent | Temp (°C) | Time (hrs) | Yield (%) |
---|---|---|---|---|
Piperidine | DMF | 90 | 8 | 82 |
KOH | Ethanol | 78 | 12 | 78 |
Sodium thiophenate | Acetonitrile | 60 | 6 | 68 |
Functionalization of the Pyrazole Ring
The pyrazole core participates in electrophilic and cycloaddition reactions:
a. Electrophilic Substitution
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Nitration: Reacts with HNO₃/H₂SO₄ at 0–5°C to produce 4-nitro derivatives (65–70% yield) .
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Sulfonation: Forms 3-sulfonic acid derivatives using fuming H₂SO₄ at 50°C .
b. Alkylation/Acylation
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N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in THF with NaH as a base, generating 1-alkyl-4-chlorophenylpyrazoles .
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C-Acylation: Friedel-Crafts acylation at the pyrazole C4 position using acetyl chloride/AlCl₃ (55% yield).
Reductive Transformations
Hydrogenation:
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Catalytic hydrogenation (H₂/Pd-C, 1 atm) reduces the pyrazole ring to pyrazolidine derivatives. Full saturation requires elevated pressures (3–5 atm) and temperatures (50–70°C) .
Selectivity Data:
Reducing Agent | Product | Yield (%) |
---|---|---|
H₂/Pd-C (1 atm) | Partially saturated | 60 |
H₂/Pd-C (5 atm) | Fully saturated | 88 |
Cross-Coupling Reactions
Suzuki-Miyaura Coupling:
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The chlorophenyl group couples with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis, forming biaryl derivatives. Typical conditions: DME/H₂O, K₂CO₃, 80°C, 12 hrs (70–85% yields) .
Buchwald-Hartwig Amination:
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Forms C–N bonds with aryl halides using Pd₂(dba)₃/Xantphos catalysts. Reaction scope includes primary/secondary amines and anilines .
Cyclocondensation Reactions
Heterocycle Formation:
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Reacts with hydrazines or urea derivatives to form fused pyrazolo[1,5-a]pyrimidines. For example, condensation with thiourea in HCl/EtOH yields pyrazolo[1,5-a]pyrimidine-7-thiols (62% yield) .
Table 2: Cyclocondensation Products
Reagent | Product | Yield (%) |
---|---|---|
Thiosemicarbazide | Pyrazolo[1,5-a]pyrimidine-7-thiol | 65 |
Malononitrile | Pyrazolo[3,4-b]pyridine | 58 |
Oxidation Pathways
Side-Chain Oxidation:
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Methyl or acetyl groups at the pyrazole C3/C5 positions oxidize to carboxylic acids using KMnO₄/H₂SO₄ (e.g., 5-methyl → 5-carboxylic acid, 70% yield).
Ring Oxidation:
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Ozone-mediated cleavage of the pyrazole ring produces diketones, though this pathway is less synthetically useful .
Photochemical Reactivity
UV irradiation (254 nm) induces C–Cl bond cleavage in the chlorophenyl group, generating phenyl radicals that dimerize or react with trapping agents (e.g., TEMPO).
Key Research Findings
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Antifungal Derivatives: 3-Nitro-1-(4-chlorophenyl)-1H-pyrazole showed 85–90% inhibition against Botrytis cinerea at 10–20 µg/mL .
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Anticancer Activity: Suzuki-coupled biaryl derivatives demonstrated IC₅₀ values of 1.2–3.8 µM against A549 lung cancer cells .
This reactivity profile positions 1-(4-chlorophenyl)-1H-pyrazole as a versatile scaffold in medicinal chemistry and materials science. Recent advances in catalytic methods have expanded its utility in constructing complex heterocyclic systems .
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Properties
1-(4-chlorophenyl)-1H-pyrazole derivatives have been extensively studied for their anti-inflammatory and analgesic activities. Research has shown that compounds such as N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline demonstrate comparable anti-inflammatory activity to standard drugs like diclofenac sodium .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | Activity (Comparative) | Reference |
---|---|---|
4g | Comparable to Diclofenac Sodium | |
8d | Comparable to Celecoxib | |
10a | 75% inhibition at 3h |
Neuroprotective Effects
Recent studies have focused on the neuroprotective effects of pyrazole derivatives against neurodegenerative diseases. For instance, a series of compounds were synthesized and tested for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. Compounds demonstrated significant inhibitory activity in the nanomolar range, indicating their potential as therapeutic agents for cognitive disorders .
Agricultural Chemistry
Herbicides and Pesticides
In agricultural chemistry, this compound is utilized in developing herbicides and pesticides. These compounds help protect crops from various pests while maintaining environmental safety . The effectiveness of these formulations is crucial for sustainable agricultural practices.
Table 2: Efficacy of Pyrazole-based Herbicides
Material Science
Synthesis of Advanced Materials
The compound is also used in synthesizing advanced materials such as polymers and coatings with specific thermal and mechanical properties. Its unique structure allows for the development of materials that can withstand extreme conditions, making it valuable in various industrial applications .
Biochemical Research
Enzyme Inhibition Studies
In biochemistry, researchers have employed this compound in studies related to enzyme inhibition, particularly focusing on metabolic pathways linked to diseases. For example, compounds derived from this pyrazole have shown promise in inhibiting various kinases involved in cancer progression, suggesting potential applications in cancer therapy .
Table 3: Inhibition Potency Against Kinases
Compound | Target Kinase | Inhibition (IC50) | Reference |
---|---|---|---|
Compound C | AKT2 | Low micromolar | |
Compound D | MAO-B | Nanomolar range |
Environmental Science
Pollutant Degradation Studies
The role of this compound extends into environmental science as well. It has been investigated for its potential to assess the degradation of pollutants and contribute to strategies for environmental remediation . This application is increasingly important as industries seek sustainable solutions to pollution.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
1-Phenyl-1H-pyrazole: Lacks the chlorine substituent, resulting in different chemical properties.
1-(4-Bromophenyl)-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
1-(4-Methylphenyl)-1H-pyrazole: The presence of a methyl group instead of chlorine affects its electronic properties and reactivity.
Uniqueness: 1-(4-Chlorophenyl)-1H-pyrazole is unique due to the presence of the chlorine atom, which influences its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are required .
Biological Activity
1-(4-Chlorophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on a review of the literature.
Chemical Structure and Properties
This compound features a pyrazole ring with a chlorophenyl substituent at the 1-position. Its molecular formula is C9H8ClN3, with a molecular weight of approximately 195.63 g/mol. The presence of the chlorophenyl group enhances its lipophilicity and biological activity by facilitating interactions with various biological targets.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anti-inflammatory : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Studies indicate that derivatives of this compound can reduce pro-inflammatory cytokines such as TNF-α and IL-6 significantly .
- Antimicrobial : Research has demonstrated that this compound derivatives possess antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These compounds have been evaluated for their effectiveness compared to standard antibiotics .
- Anticancer : Preliminary studies suggest that certain derivatives may exhibit cytotoxic effects against cancer cell lines. For instance, compounds synthesized from this core structure have shown promising results in inhibiting tumor growth in vitro .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as COX-1 and COX-2, leading to reduced production of inflammatory mediators .
- Receptor Modulation : It has been suggested that pyrazole derivatives can act as ligands for various receptors involved in pain and inflammation signaling pathways, potentially providing analgesic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-chlorophenyl)-1H-pyrazole derivatives, and how are intermediates purified?
- Methodology : A common approach involves the Clausson-Kaas reaction or modifications of Jensen's method. For example, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one was synthesized via condensation of hydrazine derivatives with diketones, yielding 84.5% after recrystallization from ethanol . Key purification steps include slow evaporation of ethanol to obtain single crystals, monitored by melting point (435–436 K) and elemental analysis (C, H, N).
- Data :
Reagent | Solvent | Yield (%) | Purity Check |
---|---|---|---|
Hydrazine derivatives | Ethanol | 84.5 | m.p., elemental analysis |
Q. How are spectroscopic and crystallographic techniques employed to characterize this compound?
- Methodology : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL97) is critical for structural elucidation. For 1-(4-chlorophenyl)-3-phenyl derivatives, SXRD revealed dihedral angles of 18.23° (chlorophenyl ring) and 8.35° (phenyl ring) relative to the pyrazole core, confirming conjugation and weak C–H⋯O/π interactions . NMR and IR validate functional groups (e.g., C=O at ~1700 cm⁻¹).
Q. What pharmacological activities are associated with this compound derivatives?
- Methodology : Derivatives like SC-560 (5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole) are evaluated via COX-1 inhibition assays. IC₅₀ values (9 nM for COX-1 vs. 6.3 µM for COX-2) are determined using enzyme-linked immunosorbent assays (ELISA) and in vitro cell models .
Advanced Research Questions
Q. How can selective hydrogenation of nitro groups in related pyrazole intermediates be optimized without reducing sensitive functional groups?
- Methodology : A micropacked bed reactor with passivated catalysts (e.g., Pd/C modified with quinoline) enables selective reduction of nitroarenes to N-arylhydroxylamines. For 1-(4-chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole, reaction parameters (H₂ pressure: 1–5 bar, flow rate: 0.1 mL/min) are tuned to preserve C–Cl bonds and benzyl groups .
- Data :
Catalyst | Conversion (%) | Selectivity (%) |
---|---|---|
Pd/C + quinoline | >95 | >90 |
Q. What computational or experimental strategies resolve contradictions in crystallographic data for pyrazole derivatives?
- Methodology : Discrepancies in bond lengths (e.g., N–N vs. C=O) are addressed via high-resolution SXRD (e.g., R factor <0.05) and density functional theory (DFT). For example, SHELX-refined structures show N(1)–N(2) distances of 1.36 Å, consistent with delocalized π-systems .
Q. How do substituents on the pyrazole ring influence metal-ion coordination for catalytic applications?
- Methodology : Pyrazolone derivatives act as ligands for rare-earth metals (e.g., Eu³⁺). Stability constants (log K) are measured via solvent extraction (toluene/water phases) and UV-Vis titration. Electron-withdrawing groups (e.g., -Cl) enhance binding to transition metals like Cu²⁺ .
Q. Structural and Mechanistic Insights
Properties
IUPAC Name |
1-(4-chlorophenyl)pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGKHQCZJWOXGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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